molecular formula C7H15NO B2488677 (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine CAS No. 2248213-11-6

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine

Cat. No.: B2488677
CAS No.: 2248213-11-6
M. Wt: 129.203
InChI Key: UDUFEIJUJOVFTM-ULUSZKPHSA-N
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Description

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features an oxetane ring, which is a four-membered cyclic ether, and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent functionalization can introduce the amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the oxetane ring can impart unique properties that are of interest in drug discovery.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a pharmaceutical agent. Its structure could be modified to enhance its activity or selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

  • **(2R)-2-Methyl-3-(oxetan-2-yl)pro

Properties

IUPAC Name

(2R)-2-methyl-3-(oxetan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(5-8)4-7-2-3-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUFEIJUJOVFTM-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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